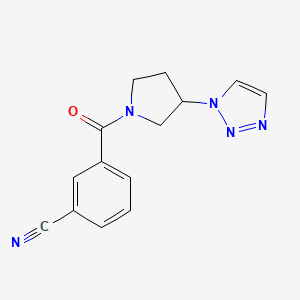

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is a compound that features a 1H-1,2,3-triazole ring, a pyrrolidine ring, and a benzonitrile group. The 1H-1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity. The general synthetic route involves the following steps:

Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding halide via nucleophilic substitution with sodium azide. The alkyne precursor can be prepared through various methods, including Sonogashira coupling.

CuAAC Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like dimethyl sulfoxide (DMSO) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the CuAAC reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole and pyrrolidine rings.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the pyrrolidine ring may yield pyrrolidines with varying degrees of saturation .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile. For instance, derivatives of triazole have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. A notable study demonstrated that certain triazole derivatives exhibited IC50 values as low as 42.5 µg/mL against the MDA-MB231 breast cancer cell line, indicating potent anticancer activity .

Moreover, compounds with similar structural motifs have shown effectiveness in disrupting microtubule dynamics, which is crucial for cancer cell proliferation. For example, triazole-containing compounds have been identified as potential inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The triazole ring is known for its ability to interact with various enzymes. Compounds like this compound can serve as enzyme inhibitors in biochemical pathways relevant to diseases such as cancer and neurodegenerative disorders. Studies have indicated that modifications in the triazole structure can enhance binding affinity and selectivity towards specific targets .

Building Block for Synthesis

The unique structure of this compound makes it a valuable building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various coupling reactions. For example, the use of triazoles in click chemistry allows for the rapid assembly of diverse molecular architectures .

Development of New Derivatives

The compound can be modified to create new derivatives with tailored biological activities. By altering substituents on the triazole or pyrrolidine rings, researchers can explore a wide range of pharmacological properties. This versatility is particularly useful in drug design and development .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The triazole ring’s ability to form hydrogen bonds and its aromatic character contribute to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1H-1,2,3-triazol-4-yl)pyridine: A selective SIRT3 inhibitor with applications in cancer research.

1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Known for its antiviral and anticancer properties.

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Investigated for its cytotoxic activity against cancer cell lines.

Uniqueness

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is unique due to its combination of a triazole ring, a pyrrolidine ring, and a benzonitrile group, which confer distinct chemical properties and biological activities.

Biologische Aktivität

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is a compound that belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring linked to a pyrrolidine moiety and a benzonitrile group. The synthesis typically employs click chemistry , specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes to form the triazole ring. This method is advantageous due to its high yield and specificity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have shown significant inhibition of cancer cell proliferation. In one study, a series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives demonstrated potent inhibitory effects against Bcr-Abl mutants associated with chronic myeloid leukemia (CML), with IC50 values in the low nanomolar range .

| Compound | Target | IC50 (nM) |

|---|---|---|

| 6q | Bcr-Abl(WT) | 0.60 |

| 6qo | Bcr-Abl(T315I) | 0.36 |

Another study reported that triazole derivatives exhibited varying degrees of activity against multiple cancer cell lines, with some compounds showing IC50 values as low as 42.5 µg/mL against MDA-MB231 cells .

The mechanisms by which these compounds exert their biological effects often involve the inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation. For example, the inhibition of Bcr-Abl kinase activity disrupts signaling pathways essential for CML cell growth . Additionally, triazoles can act as potent inhibitors of cyclooxygenases (COX), which are involved in inflammatory processes that can promote tumorigenesis .

Case Study 1: Anticancer Activity

In a comparative study assessing various triazole derivatives against cancer cell lines such as HCT116 and MDA-MB231, it was found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, compound 8b showed an IC50 value of 42.5 µg/mL against MDA-MB231 cells .

Case Study 2: Inhibition of Kinase Activity

The evaluation of a series of triazole-based compounds revealed their potential as Bcr-Abl inhibitors capable of overcoming resistance mechanisms in CML treatment. Compounds like 6q and 6qo were particularly effective against resistant strains with mutations in the Bcr-Abl gene .

Eigenschaften

IUPAC Name |

3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c15-9-11-2-1-3-12(8-11)14(20)18-6-4-13(10-18)19-7-5-16-17-19/h1-3,5,7-8,13H,4,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKNDWCZNIGBNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.